2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 70598-11-7
VCID: VC2374206
InChI: InChI=1S/C17H13FN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22)
SMILES: C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CC(=O)O
Molecular Formula: C17H13FN2O2
Molecular Weight: 296.29 g/mol

2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid

CAS No.: 70598-11-7

Cat. No.: VC2374206

Molecular Formula: C17H13FN2O2

Molecular Weight: 296.29 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid - 70598-11-7

Specification

CAS No. 70598-11-7
Molecular Formula C17H13FN2O2
Molecular Weight 296.29 g/mol
IUPAC Name 2-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetic acid
Standard InChI InChI=1S/C17H13FN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22)
Standard InChI Key PXNBTCYMLAVUNL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CC(=O)O
Canonical SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CC(=O)O

Introduction

Chemical Structure and Properties

2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is a heterocyclic compound characterized by a pyrazole core substituted with specific functional groups. The structure features a phenyl group at position 1 of the pyrazole ring (N1), a 4-fluorophenyl group at position 3, and an acetic acid moiety attached to position 4 .

Basic Chemical Information

PropertyValue
Molecular FormulaC₁₇H₁₃FN₂O₂
Molecular Weight296.30 g/mol
CAS Number70598-11-7
IUPAC Name2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
Alternative Names1H-Pyrazole-4-acetic acid, 3-(4-fluorophenyl)-1-phenyl-

The compound contains a pyrazole core, which is a five-membered ring with two adjacent nitrogen atoms. The presence of the fluorine atom in the phenyl ring enhances the electronic properties of this compound, potentially influencing its reactivity and interactions with biological targets. The acetic acid functional group contributes to its acidic properties, allowing for potential salt formation and various chemical modifications.

Structural Characteristics

The 1H-pyrazole ring serves as the central scaffold of the molecule, with three key substituents:

  • N1-position: Phenyl group

  • C3-position: 4-Fluorophenyl group

  • C4-position: Acetic acid moiety (-CH₂COOH)

This specific substitution pattern results in a molecule with potential hydrogen bond donor (carboxylic acid) and acceptor (pyrazole nitrogens, fluorine, carboxylic acid) sites, contributing to its potential for biological interactions .

Synthetic ApproachReaction ConditionsExpected Yield
Vilsmeier-Haack ReactionPOCl₃, DMF, followed by hydrazine condensation60-80%
Cyclization of 1,3-diketonesHydrazine hydrate, ethanol or acetic acid50-70%
Aldehyde-hydrazone cyclizationBase-catalyzed, ethanol or DMF45-65%

Biological Activity and Applications

Biological ActivityRelated Pyrazole DerivativesPotency Range
Anti-inflammatoryPyrazole-acetic acid derivativesIC₅₀: 0.5-10 μM
AnticancerFluorophenyl-pyrazole compoundsGI₅₀: 1-50 μM
AntimicrobialPyrazole Schiff basesMIC: 0.22-0.25 μg/mL

Pyrazole derivatives with similar structural features have been explored for their potential as pharmacophores in the development of anti-inflammatory, analgesic, and anticancer agents. The presence of the 4-fluorophenyl group in our target compound might contribute to enhanced pharmacological properties, as fluorine substitution is known to improve metabolic stability and binding affinity to target proteins.

Research Context

The compound has been mentioned in research related to the synthesis of heterocyclic candidates with potential cytotoxic effects . This suggests possible applications in anticancer drug development. The pyrazole scaffold, particularly when substituted with fluorophenyl groups, has garnered attention in medicinal chemistry due to its diverse pharmacological activities .

Pyrazole derivatives similar to our target compound have been investigated for their interaction with specific molecular targets, such as enzymes and receptors. The presence of both the pyrazole core and the fluorophenyl group enables these compounds to bind to enzymes or receptors, potentially modulating their activity.

Analytical Characterization

Analytical MethodExpected Key Features
¹H NMRSignals for pyrazole C-H (δ ~8.0-8.5 ppm), phenyl protons (δ ~7.0-8.0 ppm), and methylene protons (δ ~3.5-4.0 ppm)
IR SpectroscopyBands for C=O stretching (1700-1730 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), C-F stretching (1000-1400 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 296, characteristic fragmentation patterns

For similar pyrazole compounds, NMR spectroscopy typically shows characteristic signals for the pyrazole ring hydrogen (when present) in the range of δ 7.5-8.5 ppm, and signals for the methylene protons of the acetic acid moiety around δ 3.5-4.0 ppm .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of pyrazole derivatives provides insights into the potential biological significance of our target compound.

Key Structural Features and Their Impact

The fluorine atom in the phenyl ring of our target compound can influence lipophilicity, bioavailability, and binding affinity to target proteins. The acetic acid moiety at position 4 provides hydrogen bonding capacity and opportunities for further derivatization through esterification or amidation reactions .

Future Research Directions

Challenges and Opportunities

While the pyrazole scaffold offers diverse opportunities for drug development, challenges such as selectivity, bioavailability, and metabolic stability need to be addressed. The acetic acid moiety in our target compound provides an opportunity for structural modifications to optimize these properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator